9-(1-benzylpiperidin-4-yl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
CAS No.: 951971-36-1
Cat. No.: VC4656939
Molecular Formula: C30H30N2O4
Molecular Weight: 482.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951971-36-1 |
|---|---|
| Molecular Formula | C30H30N2O4 |
| Molecular Weight | 482.58 |
| IUPAC Name | 9-(1-benzylpiperidin-4-yl)-3-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
| Standard InChI | InChI=1S/C30H30N2O4/c1-34-24-9-7-22(8-10-24)27-19-35-30-25(29(27)33)11-12-28-26(30)18-32(20-36-28)23-13-15-31(16-14-23)17-21-5-3-2-4-6-21/h2-12,19,23H,13-18,20H2,1H3 |
| Standard InChI Key | DSJMMPYEXROBTQ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5CCN(CC5)CC6=CC=CC=C6 |
Introduction
The compound 9-(1-benzylpiperidin-4-yl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e] oxazin-4(8H)-one is a complex organic molecule belonging to the class of heterocycles. It incorporates elements typical of both piperidine and chromene derivatives, which are known for their diverse biological activities. This compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Synthesis
The synthesis of 9-(1-benzylpiperidin-4-yl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e] oxazin-4(8H)-one typically involves multiple steps, utilizing various organic reactions to construct its intricate molecular architecture. These synthetic routes are characterized by their efficiency and yield, with careful control over reaction conditions to minimize by-products and enhance selectivity.
Biological Activity and Mechanisms
Compounds with similar structures often exhibit mechanisms such as interacting with various receptors or enzymes, which could be crucial for evaluating the therapeutic potential of this compound. Understanding these mechanisms is essential for assessing its potential as a therapeutic agent.
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|
| 9-(1-benzylpiperidin-4-yl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e]13oxazin-4(8H)-one | Not specified | Not specified | Medicinal chemistry |
| N-(1-benzylpiperidin-4-yl)-3-(4-methoxyphenyl)propanamide | C22H28N2O2 | 352.5 | Various biological activities |
| 2-N-(1-benzylpiperidin-4-yl)-4-N-[(4-methoxyphenyl)methyl]pyrimidine-2,4-diamine | C24H29N5O | 403.5 | Biological activities related to piperidine derivatives |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume